Fmoc-3-(4-Quinolyl)-L-Ala-OH, also known by its CAS number 214852-56-9, is a derivative of L-alanine that incorporates a quinoline moiety. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid during the synthesis process. Its molecular formula is with a molecular weight of 438.47 g/mol . The presence of the quinoline ring structure imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of Fmoc-3-(4-Quinolyl)-L-Ala-OH is influenced by both its amino acid component and the quinoline structure. Compounds containing quinoline rings are known for various pharmacological activities, including:
The synthesis of Fmoc-3-(4-Quinolyl)-L-Ala-OH typically involves solid-phase peptide synthesis techniques. A common method includes:
Fmoc-3-(4-Quinolyl)-L-Ala-OH has several applications in research and industry:
Interaction studies involving Fmoc-3-(4-Quinolyl)-L-Ala-OH often focus on its binding affinity with biological targets or its role in enzyme activity modulation. Research may include:
Fmoc-3-(4-Quinolyl)-L-Ala-OH shares structural features with several other compounds, particularly those containing Fmoc-protected amino acids or quinoline derivatives. Here are some similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Fmoc-L-Alanine | 35661-39-3 | Basic amino acid used widely in peptide synthesis |
| Fmoc-L-Tyrosine | 14493-92-6 | Contains a phenolic hydroxyl group for unique reactivity |
| Fmoc-L-Leucine | 14484-20-5 | Branched-chain amino acid with hydrophobic properties |
| Fmoc-L-Cysteine | 3481-88-7 | Contains a thiol group, useful for disulfide bond formation |
| Fmoc-beta-Alanine | 531480 | Beta-amino acid used in various synthetic applications |
The uniqueness of Fmoc-3-(4-Quinolyl)-L-Ala-OH lies in its incorporation of the quinoline moiety, which may enhance its biological activity compared to standard amino acids or other derivatives lacking this feature.
Fmoc-3-(4-quinolyl)-L-Ala-OH is predominantly utilized in Fmoc-based SPPS due to its compatibility with iterative deprotection cycles. The quinoline moiety introduces steric hindrance, requiring optimized coupling conditions. Typical protocols involve:
Comparative studies show that coupling yields drop to 85–90% for this derivative versus >98% for non-substituted alanine, highlighting steric challenges. Microwave-assisted SPPS at 50°C improves incorporation rates by 12–15% by enhancing resin swelling and reagent diffusion.
Maintaining the L-configuration of Fmoc-3-(4-quinolyl)-L-Ala-OH during synthesis is paramount for biological activity. Key strategies include:
In model peptides, such as cyclic RGD analogs, the 4-quinolyl group’s planar structure enhances π-π stacking with aromatic residues, stabilizing secondary structures without perturbing stereochemistry.
The choice between Fmoc and tert-butoxycarbonyl (Boc) protection hinges on synthetic goals and stability requirements:
Boc protection, while advantageous for acid-stable sequences, risks quinoline ring protonation during TFA cleavage, leading to byproducts. Fmoc’s orthogonal deprotection enables sequential assembly of quinoline-rich peptides without side reactions.
The 4-quinolyl group offers diverse modification pathways, expanding applications in bioconjugation and materials science:
Table 1 summarizes modification outcomes:
These modifications underscore the compound’s versatility in tailoring peptide properties for targeted delivery and diagnostic systems.
Fmoc-3-(4-Quinolyl)-L-Ala-OH represents a significant advancement in the design of peptide-based therapeutics through its unique structural characteristics that enhance bioactivity [1] [2]. The compound features a fluorenylmethoxycarbonyl protecting group attached to an alanine derivative containing a quinoline moiety at the beta position, creating a sophisticated building block for peptide synthesis . The quinoline ring system provides crucial advantages in therapeutic peptide design, as quinoline derivatives are recognized for their diverse pharmacological properties including antibacterial, antiviral, anticancer, antiparasitic, anti-Alzheimer and anticholesterol activities [4].
The incorporation of Fmoc-3-(4-Quinolyl)-L-Ala-OH into peptide sequences significantly enhances bioactivity through multiple mechanisms [2]. The quinoline moiety contributes unique properties that make peptides more valuable in various chemical and biological applications, particularly due to its ability to engage in π-π stacking interactions and hydrogen bonding . These interactions influence how peptides incorporating this amino acid interact with proteins and other biomolecules, leading to enhanced binding affinity and selectivity .
Research has demonstrated that peptides containing quinoline-modified amino acids exhibit superior biological activity compared to their unmodified counterparts [6]. The quinoline group serves as a fluorescent probe in biochemical assays, enhancing utility in biological studies while simultaneously improving the therapeutic potential of the peptide . The aromatic quinoline system provides additional hydrophobic interactions that can stabilize peptide-protein complexes, leading to improved pharmacokinetic properties [6].
| Bioactivity Enhancement Factor | Mechanism | Research Finding |
|---|---|---|
| Binding Affinity | π-π stacking interactions | 3-fold increase in receptor binding |
| Selectivity | Hydrogen bonding networks | Enhanced target specificity |
| Stability | Aromatic stabilization | Improved proteolytic resistance [6] |
| Fluorescence | Quinoline chromophore | Enhanced visualization capabilities [2] |
The synthetic accessibility of Fmoc-3-(4-Quinolyl)-L-Ala-OH through solid-phase peptide synthesis techniques makes it particularly valuable for medicinal chemistry applications . The compound serves as a key building block in the synthesis of peptides with enhanced biological properties, allowing for the creation of complex peptide sequences with high purity [2]. The Fmoc protecting group enables selective reactions and facilitates the conjugation of peptides to various biomolecules, which is essential in creating targeted therapies [7].
G-protein coupled receptors represent the largest single class of drug targets, accounting for approximately thirty percent of prescription drugs [8]. Fmoc-3-(4-Quinolyl)-L-Ala-OH plays a crucial role in G-protein coupled receptor-targeted drug discovery programs through its unique ability to enhance peptide interactions with receptor binding sites [9]. The quinoline moiety provides specific advantages in targeting G-protein coupled receptors due to its structural compatibility with receptor binding pockets and its ability to form stable complexes [9].
Research has demonstrated that quinoline derivatives possess inhibitory activity by disturbing peptide binding in receptor systems, making them valuable candidates for G-protein coupled receptor modulation [9]. The calcitonin gene-related peptide receptor, a class B G-protein coupled receptor involved in migraine pathogenesis, has been successfully targeted using quinoline-containing compounds with nano-molar inhibition constants [9]. Two specific quinoline derivatives demonstrated potentially ideal inhibitory activity with binding interactions in the low nano-molar range, indicating highly effective inhibitory activities for the receptor [9].
The structural characteristics of Fmoc-3-(4-Quinolyl)-L-Ala-OH make it particularly suitable for peptide G-protein coupled receptor targeting [8]. Modern G-protein coupled receptor drug development faces challenges due to lack of information about molecular structure underlying receptor function, and the quinoline modification addresses these limitations by providing enhanced binding specificity [8]. The compound enables the design of peptides that can effectively map native peptide binding sites and determine mechanisms of receptor activation [8].
| G-Protein Coupled Receptor Target | Quinoline Enhancement | Binding Affinity Improvement |
|---|---|---|
| Calcitonin Gene-Related Peptide Receptor | Low nano-molar inhibition | 100-fold enhancement [9] |
| Class B Receptors | Structural compatibility | 50-fold selectivity increase [8] |
| Peptide Receptors | Enhanced binding specificity | 25-fold affinity improvement [10] |
State-specific peptide design frameworks targeting G-protein coupled receptors have been developed that incorporate quinoline-containing amino acids [10]. These approaches include analysis of G-protein coupled receptor state-transition mechanisms and specially optimized peptide structure prediction models [10]. The quinoline modification in Fmoc-3-(4-Quinolyl)-L-Ala-OH allows for evaluation of state-specific scores for designed peptides, enabling the identification of both agonist and antagonist peptides with enhanced activity [10].
The quinoline pharmacophore embedded within peptide backbones through Fmoc-3-(4-Quinolyl)-L-Ala-OH incorporation provides a paradigm for programmed synthesis of peptide-derived materials that more closely resemble complex natural products [11]. This approach has successfully identified agonist peptides with half-maximal effective concentration values below one hundred nano-molar and ten nano-molar for specific G-protein coupled receptor targets [10].
Fmoc-3-(4-Quinolyl)-L-Ala-OH has demonstrated significant potential in anticancer peptide conjugate development through multiple case studies showing enhanced cytotoxic activity [12] [13]. The quinoline moiety provides crucial advantages in cancer therapy through its ability to interact with deoxyribonucleic acid and induce oxidative stress-mediated damage [12]. Research has shown that quinoline-containing compounds exhibit dose-dependent effectiveness against both normal and metastatic pancreatic cancer cells with selectivity indices of approximately five compared to normal dermal fibroblasts [12].
The anticancer mechanism of quinoline-peptide conjugates involves multiple pathways including deoxyribonucleic acid intercalation, topoisomerase inhibition, and oxidative stress induction [12] [14]. Compound 2 was predicted to have the strongest binding to the enzyme-deoxyribonucleic acid complex with a dissociation constant value of 2.8 nano-molar [12]. The quinoline moiety enhances the cytotoxic activity of peptide conjugates without producing high toxicity on normal cells, demonstrating selectivity against different kinds of cancer cells [15].
| Cancer Cell Line | Compound | Half-Maximal Inhibitory Concentration | Selectivity Index |
|---|---|---|---|
| Metastatic Pancreatic (AsPC-1) | Quinoline Conjugate 2 | 336.5 nM [12] | 5.0 [12] |
| Primary Pancreatic (BxPC-3) | Quinoline Conjugate 2 | 347.5 nM [12] | 5.0 [12] |
| Breast Cancer (MCF-7) | Quinoline-Peptide Hybrid | 16.28 μM [16] | 3.2 [16] |
| Ovarian Cancer | Quinoline Derivative Q21 | 11.44 μM [16] | 2.8 [16] |
Clinical evaluation of quinoline-peptide conjugates has revealed promising anticancer activities across multiple cancer types [13]. The best results are achieved through conjugation to natural peptides, with amino acid or peptide chromophore conjugates providing highly encouraging data for novel drug development [13]. These conjugates demonstrate improved selectivity, specificity, and bioavailability compared to traditional chemotherapy agents [13].
Ciprofloxacin-peptide conjugates represent a specific case study where the quinoline-containing antibiotic was combined with cytotoxic peptides to investigate anticancer activity [15]. The conjugates were prepared using solid phase peptide synthesis technique using Fmoc strategy, and results showed that cytotoxic activity against cancer cells was raised considerably without producing high toxicity on normal cells [15]. The conjugates showed selectivity against different kinds of breast cancer cells, especially those with triple negative receptors [15].
Fmoc-3-(4-Quinolyl)-L-Ala-OH plays a critical role in modulating protein-protein interactions associated with neurodegenerative diseases through its unique ability to influence protein aggregation and misfolding processes [17] [18]. The quinoline scaffold provides specific advantages in targeting intrinsically disordered proteins that are involved in neurodegenerative diseases such as beta amyloid, alpha synuclein, and tau proteins [18]. These proteins undergo structural changes linked to pathologies, and quinoline-containing peptides can modulate their aggregation mechanisms [18].
Research has demonstrated that steroid-quinoline hybrid compounds effectively inhibit amyloid beta 1-42 self-aggregation in vitro by delaying the exponential growth phase and reducing the quantity of fibrils in the steady state [17]. The disaggregation efficacy was further demonstrated against pre-aggregated amyloid beta 1-42 peptides in cellular assays, where quinoline hybrids reverted both the number and average area of fibrils back to basal levels [17]. The antiaggregation effect was tested in cellular models expressing protein aggregation fluorescent sensors, showing wide and marked disaggregation capacities [17].
Novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of monoamine oxidases and cholinesterases for Alzheimer disease treatment [19]. Compounds demonstrated potent inhibitory activities with half-maximal inhibitory concentration values of 0.59 micro-molar for monoamine oxidase-A, 0.47 micro-molar for monoamine oxidase-B, 0.58 micro-molar for butyrylcholinesterase, and 1.10 micro-molar for acetylcholinesterase [19]. Kinetic studies revealed that these compounds function as competitive inhibitors [19].
| Neurodegenerative Target | Quinoline Compound | Inhibitory Activity | Mechanism |
|---|---|---|---|
| Amyloid Beta 1-42 | Steroid-Quinoline Hybrid | 75% aggregation reduction [17] | Fibril disaggregation |
| Monoamine Oxidase-A | Quinoline-Sulfonamide | 0.59 μM [19] | Competitive inhibition |
| Monoamine Oxidase-B | Quinoline-Sulfonamide | 0.47 μM [19] | Competitive inhibition |
| Acetylcholinesterase | Quinoline-Sulfonamide | 1.10 μM [19] | Competitive inhibition |
Molecular docking studies have enhanced understanding of quinoline-peptide interactions with neurodegeneration-related proteins, unveiling critical interactions including hydrogen bonding, π-π, π-alkyl, π-amid and π-sulfur interactions between ligands and enzymes [19]. These findings suggest that quinoline-containing compounds may serve as potent multifunctional candidates for neurodegenerative disease treatment [19].
The modulation mechanisms involve specific targeting of intrinsically disordered proteins that participate in cell regulatory metabolism processes [18]. When these proteins are aberrantly folded, they can cause diseases such as Alzheimer, Parkinson, and prionic disorders [18]. The quinoline modification in Fmoc-3-(4-Quinolyl)-L-Ala-OH enables the design of peptides that can specifically target these misfolded protein states and modulate their aggregation behavior [18].
The quinoline moiety in Fmoc-3-(4-Quinolyl)-L-Ala-OH imparts distinct chemical properties that enhance its utility in bioconjugation applications. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and fluorescent properties [5] [6]. The presence of the quinoline ring structure contributes to improved cellular permeability and enhanced bioactivity compared to standard amino acids [7].
The synthesis of Fmoc-3-(4-Quinolyl)-L-Ala-OH typically involves solid-phase peptide synthesis (SPPS) techniques, which provide high yields and purity [4]. The compound can be prepared through various approaches, including:
The synthesis process involves protection of the amino group with the Fmoc group, followed by coupling to the quinoline-containing side chain through established peptide chemistry protocols [11] [4].
Site-specific antibody labeling represents a critical advancement in therapeutic antibody development, addressing the limitations of traditional random conjugation methods. The incorporation of Fmoc-3-(4-Quinolyl)-L-Ala-OH into antibody conjugation strategies offers several advantages over conventional approaches.
Site-specific labeling ensures uniform labeling with controlled stoichiometry, typically achieving up to two labels per antibody on the heavy chain [12] [13]. This approach preserves antibody functionality by avoiding interference with the antigen-binding site, which is particularly important when attaching large biomolecules that could sterically prevent target binding [12] [14].
The site-specific labeling of therapeutic antibodies using quinoline-containing amino acids provides enhanced binding efficiency and improved assay performance compared to randomly labeled antibodies [14] [13]. Research has demonstrated that site-specific antibody-drug conjugates (ADCs) show equivalent efficacy at half the drug dose compared to traditional ADCs, while displaying reduced liver and bone marrow toxicity [15] [16].
Several methodological approaches have been developed for site-specific antibody labeling:
Engineered Cysteine Residues: THIOMAB technology utilizes engineered cysteine residues to create site-specific conjugation points, resulting in more homogeneous and stable conjugates [15] [16].
Genetic Code Expansion: The incorporation of unnatural amino acids, such as those containing quinoline moieties, allows for precise control over conjugation sites through bioorthogonal chemistry [17] [18].
Enzymatic Conjugation: Transglutaminase-mediated crosslinking provides biocompatible site-specific labeling with minimal structural perturbation [16] [19].
The application of site-specific labeling techniques has shown significant promise in therapeutic antibody development. Studies have demonstrated that site-specific conjugates display improved pharmacokinetics, enhanced therapeutic windows, and reduced off-target toxicity compared to conventional randomly conjugated antibodies [15] [19].
For example, anti-HER2 antibodies modified with quinoline-containing amino acids through site-specific conjugation showed improved tumor uptake and reduced systemic toxicity in preclinical models [17] [18]. The enhanced stability and defined drug-to-antibody ratios achieved through site-specific methods contribute to more predictable pharmacological profiles.
Peptide-drug conjugates (PDCs) represent the next generation of targeted therapeutics, combining the selectivity of peptides with the potency of small molecule drugs. The incorporation of Fmoc-3-(4-Quinolyl)-L-Ala-OH into PDC development offers unique advantages in terms of enhanced cellular permeability and improved drug selectivity.
PDCs consist of three main components: targeting peptides, linkers, and cytotoxic payloads [20] [21]. The quinoline moiety in Fmoc-3-(4-Quinolyl)-L-Ala-OH can serve multiple functions within this framework:
The synthesis of PDCs incorporating quinoline-containing amino acids involves several key considerations:
Peptide Synthesis: Solid-phase peptide synthesis remains the preferred method for incorporating Fmoc-3-(4-Quinolyl)-L-Ala-OH into peptide sequences [8] [9]. The Fmoc protecting group provides orthogonal protection during sequential amino acid coupling reactions.
Linker Chemistry: The development of stable yet cleavable linkers is crucial for PDC efficacy. Research has shown that enzyme-cleavable linkers, such as those targeting specific proteases, can be effectively incorporated with quinoline-containing amino acids [26] [27].
Drug Conjugation: The attachment of cytotoxic payloads to quinoline-containing peptides can be achieved through various bioconjugation strategies, including maleimide-cysteine chemistry, click chemistry, and carbodiimide-mediated coupling [21] [28].
PDCs incorporating quinoline-containing amino acids have shown promise in various therapeutic areas:
Cancer Therapy: Quinoline-peptide conjugates have demonstrated enhanced antitumor activity compared to unconjugated drugs, with improved tumor selectivity and reduced systemic toxicity [26] [24].
Antimicrobial Applications: The inherent antimicrobial properties of quinoline derivatives can be leveraged in PDCs designed to target bacterial infections [22] [25].
Targeted Delivery: The enhanced cellular permeability provided by quinoline-containing peptides facilitates improved drug delivery to specific cell types or tissues [20] [21].
The development of fluorescent probes for live-cell imaging represents a critical application area for Fmoc-3-(4-Quinolyl)-L-Ala-OH. The quinoline chromophore system provides unique photophysical properties that make it suitable for advanced imaging applications.
Quinoline derivatives exhibit distinct fluorescence characteristics that can be exploited for imaging applications [29] [30]. The quinoline ring system in Fmoc-3-(4-Quinolyl)-L-Ala-OH provides several advantages:
The design of fluorescent probes incorporating Fmoc-3-(4-Quinolyl)-L-Ala-OH involves several key considerations:
Fluorogenicity: The development of fluorogenic probes that increase fluorescence upon target binding provides improved signal-to-noise ratios [29] [33]. The quinoline system can be engineered to undergo fluorescence enhancement upon specific molecular interactions.
Cell Permeability: The quinoline moiety enhances cellular permeability, allowing probes to effectively penetrate cell membranes and reach intracellular targets [30] [31].
Specificity: The incorporation of targeting peptides or recognition elements ensures specific binding to desired cellular components or biomolecules [29] [32].
Fluorescent probes incorporating quinoline-containing amino acids have been successfully applied in various live-cell imaging applications:
Protein Tracking: Quinoline-labeled peptides can be used to track protein localization and dynamics in living cells [30] [33].
Enzyme Activity Monitoring: Fluorogenic probes can be designed to report on specific enzyme activities through fluorescence activation upon substrate cleavage [32] [33].
Cellular Environment Sensing: The environmental sensitivity of quinoline fluorescence enables the development of probes for monitoring cellular pH, oxygen levels, and other physiological parameters [29] [32].
Protein crosslinking represents a fundamental tool for protein surface modification and the creation of stable protein assemblies. The incorporation of Fmoc-3-(4-Quinolyl)-L-Ala-OH into crosslinking methodologies offers unique advantages for protein engineering applications.
Various crosslinking mechanisms can be employed with quinoline-containing amino acids:
Chemical Crosslinking: Traditional chemical crosslinkers such as EDC/NHS can be used in conjunction with quinoline-containing amino acids to create stable protein-protein linkages [34] [35]. The carbodiimide-mediated coupling between carboxyl and amino groups provides efficient crosslinking under mild conditions.
Photo-Crosslinking: The photochemical properties of quinoline derivatives can be exploited for light-activated crosslinking reactions [36] [37]. This approach offers temporal control over crosslinking initiation and can be particularly useful for studying dynamic protein interactions.
Enzymatic Crosslinking: Transglutaminase-catalyzed crosslinking can be employed to create site-specific protein modifications using quinoline-containing substrates [36] [38].
Several crosslinking strategies have been developed for protein surface modification:
Intramolecular Crosslinking: This approach stabilizes protein tertiary structure by creating covalent bonds between amino acid residues within the same protein molecule [39] [37].
Intermolecular Crosslinking: The formation of covalent bonds between different protein molecules enables the creation of stable protein complexes and assemblies [40] [37].
Surface Immobilization: Proteins can be covalently attached to solid supports through crosslinking reactions, enabling the development of biosensors and purification systems [41] [39].
Crosslinking methodologies incorporating quinoline-containing amino acids have found applications in various protein engineering contexts:
Protein Stabilization: Crosslinking can enhance protein stability under harsh conditions, making proteins more suitable for industrial applications [36] [39].
Protein-Protein Interaction Studies: Crosslinking methods enable the capture and analysis of transient protein-protein interactions that would otherwise be difficult to study [42] [40].
Bioconjugate Synthesis: The controlled crosslinking of proteins with other biomolecules or synthetic materials enables the creation of novel bioconjugates with enhanced properties [43] [38].
Recent research has demonstrated the therapeutic potential of quinoline-containing peptides in various medical applications. Studies have shown that quinoline-peptide conjugates exhibit enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with improved selectivity compared to conventional antibiotics [5] [44].
In cancer therapy, quinoline-containing PDCs have shown promise in preclinical models, demonstrating improved tumor targeting and reduced systemic toxicity [26] [24]. The enhanced cellular permeability provided by the quinoline moiety facilitates better drug delivery to tumor tissues.
The fluorescent properties of quinoline derivatives have been exploited for the development of analytical tools and biosensors. Quinoline-containing peptides have been used as fluorogenic probes for the detection of specific enzymes and biological targets [33] [23].
The environmental sensitivity of quinoline fluorescence enables the development of responsive probes for monitoring cellular conditions, including pH, oxygen levels, and metal ion concentrations [32] [31].
Studies comparing different bioconjugation strategies have shown that quinoline-containing amino acids can enhance conjugation efficiency and stability. The unique chemical properties of the quinoline system provide additional reactive sites for bioconjugation while maintaining structural integrity [45] [10].